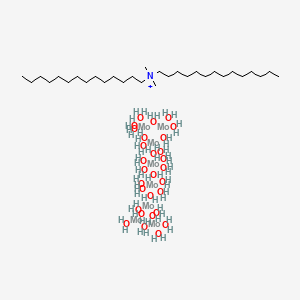

dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate

Description

Dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate is a complex chemical compound that combines the properties of quaternary ammonium compounds and molybdenum-based compounds. This compound is notable for its unique structure, which includes a molybdenum core surrounded by organic ligands and water molecules. The presence of molybdenum gives it distinctive chemical and physical properties, making it useful in various scientific and industrial applications.

Properties

CAS No. |

117342-25-3 |

|---|---|

Molecular Formula |

C30H122Mo8NO29+ |

Molecular Weight |

1728.884 |

IUPAC Name |

dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate |

InChI |

InChI=1S/C30H64N.8Mo.29H2O/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31(3,4)30-28-26-24-22-20-18-16-14-12-10-8-6-2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h5-30H2,1-4H3;;;;;;;;;29*1H2/q+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |

InChI Key |

JPBRYOZODMONPW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate typically involves the reaction of molybdenum precursors with quaternary ammonium salts. One common method is the reaction of molybdenum trioxide with dimethyl-di(tetradecyl)azanium chloride in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound. The resulting product is then purified through crystallization or other separation techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity reagents and advanced purification methods ensures the consistency and quality of the final product. Industrial production also focuses on minimizing waste and environmental impact through the use of green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate undergoes various chemical reactions, including:

Oxidation: The molybdenum center can undergo oxidation reactions, forming higher oxidation state species.

Reduction: The compound can be reduced to lower oxidation state molybdenum species.

Substitution: The organic ligands can be substituted with other ligands under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.

Substitution: Ligand exchange reactions can be carried out using various organic ligands in the presence of suitable catalysts

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molybdenum(VI) species, while reduction can produce molybdenum(III) or molybdenum(IV) species. Substitution reactions can result in the formation of new quaternary ammonium molybdenum complexes .

Scientific Research Applications

Dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate involves several pathways:

Catalytic Activity: The molybdenum center acts as a catalyst, facilitating various chemical reactions by providing an active site for substrate binding and transformation.

Antimicrobial Activity: The quaternary ammonium groups disrupt microbial cell membranes, leading to cell lysis and death.

Lubrication: The compound forms a protective film on surfaces, reducing friction and wear.

Comparison with Similar Compounds

Similar Compounds

Dimethyldioctadecylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

Molybdenum disulfide: A molybdenum-based compound used as a lubricant and catalyst.

Tetradecyltrimethylammonium bromide: A quaternary ammonium compound with surfactant properties.

Uniqueness

Dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate is unique due to its combination of quaternary ammonium and molybdenum-based properties. This dual functionality allows it to serve multiple roles in various applications, from catalysis to antimicrobial activity and lubrication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.